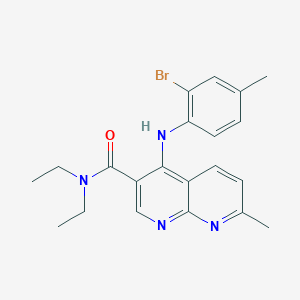

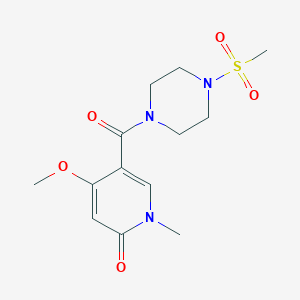

![molecular formula C17H23N3O B2605336 2-(azetidine-1-carbonyl)-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]prop-2-enenitrile CAS No. 1424358-55-3](/img/structure/B2605336.png)

2-(azetidine-1-carbonyl)-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]prop-2-enenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . They are known for their considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Synthesis Analysis

Azetidines have been the subject of remarkable advances in chemistry and reactivity . The methods of synthesis of azetidines and the reaction type used for functionalization of azetidines have been widely studied .Molecular Structure Analysis

Azetidines are four-membered heterocycles. Their reactivity is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis

The reactivity of azetidines can be triggered under appropriate reaction conditions . They are used in various applications, including drug discovery, polymerization, and as chiral templates .Aplicaciones Científicas De Investigación

Ring Expansion Techniques

Ring Expansion of 2-(α-Hydroxyalkyl)azetidines : A synthetic approach to functionalized pyrrolidines through the treatment of 2-(α-hydroxyalkyl)azetidines, which can incorporate nucleophiles at C-3 stereospecifically, demonstrating the versatility of azetidines in synthetic organic chemistry (Durrat et al., 2008).

Synthesis of Cyclic Enamines

Stable Strained Cyclic Enamines from 2-(Dichloromethylene)azetidines : These constitute a new class of stable exocyclic enamines, highlighting the stability and synthetic utility of azetidine-based compounds in organic chemistry (Mangelinckx et al., 2008).

Catalytic Applications

Enantioselective Amine α-Functionalization : Demonstrates the use of palladium catalysis for the enantioselective α-C–H coupling of azetidines, among other amines, showcasing the potential of azetidines in asymmetric synthesis and drug discovery (Jain et al., 2016).

Construction of Heterocyclic Structures

Synthesis of Pyrrolidinones and Tetrahydroazepinones : Cobalt carbonyl catalyzed carbonylation of azetidines offers a novel ring-expansion-carbonylation reaction, displaying the utility of azetidines in synthesizing complex nitrogen-containing heterocycles (Roberto & Alper, 1989).

Methodologies for Heterocyclic Compound Synthesis

Utility of Enaminonitriles in Heterocyclic Synthesis : This study illustrates the role of enaminonitriles derived from azetidine compounds in the synthesis of various heterocyclic derivatives, demonstrating the broad applicability of azetidine derivatives in medicinal chemistry and drug design (Fadda et al., 2012).

Mecanismo De Acción

Azetidines

Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(azetidine-1-carbonyl)-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O/c1-12(2)11-20-13(3)8-15(14(20)4)9-16(10-18)17(21)19-6-5-7-19/h8-9,12H,5-7,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHVOEOTZSTORQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CC(C)C)C)C=C(C#N)C(=O)N2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

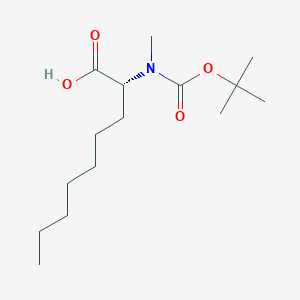

![(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2605254.png)

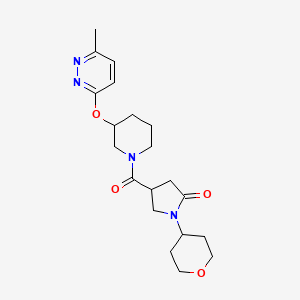

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2605255.png)

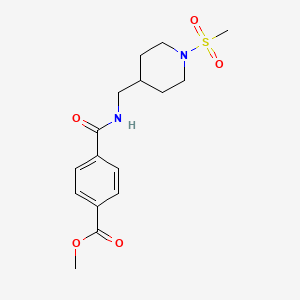

![3-[(4-bromophenyl)sulfonyl]-N-(2-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2605258.png)

![ethyl 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate](/img/structure/B2605262.png)

![6-[2-(2-Methylphenyl)morpholin-4-yl]pyridine-3-carbaldehyde](/img/structure/B2605264.png)

![Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2605265.png)

![6-ethyl 3-methyl 2-(3-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2605266.png)

![1-[(2,4-Difluorophenyl)methyl]cyclopentan-1-amine;hydrochloride](/img/structure/B2605269.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzamide](/img/structure/B2605275.png)